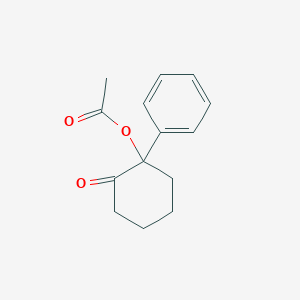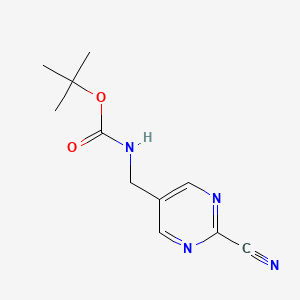![molecular formula C19H20S B12568020 [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene CAS No. 189887-06-7](/img/structure/B12568020.png)
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene is an organic compound characterized by its unique structure, which includes a hepta-2,6-dien-1-yl chain attached to a phenyl group and a sulfanyl group linked to another benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4-phenylhepta-2,6-dien-1-ol with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the sulfanyl group. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bonds in the hepta-2,6-dien-1-yl chain using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, typically under atmospheric or slightly elevated pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid, conducted at low temperatures to control the reaction rate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated heptyl chain derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
科学的研究の応用
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and phenyl groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl groups can engage in π-π interactions with aromatic residues in biological molecules, affecting their function. The hepta-2,6-dien-1-yl chain provides additional flexibility and reactivity, allowing the compound to interact with a variety of targets.
類似化合物との比較
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(4-Phenylhepta-2,6-dien-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and biological activity.
[(4-Phenylhepta-2,6-dien-1-yl)amino]benzene: Contains an amino group, which can form hydrogen bonds and exhibit different chemical behavior.
[(4-Phenylhepta-2,6-dien-1-yl)thio]benzene: Similar to the sulfanyl compound but with a thioether linkage, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of a sulfanyl group with a conjugated diene system, providing a versatile platform for chemical modifications and interactions.
特性
CAS番号 |
189887-06-7 |
|---|---|
分子式 |
C19H20S |
分子量 |
280.4 g/mol |
IUPAC名 |
4-phenylhepta-2,6-dienylsulfanylbenzene |
InChI |
InChI=1S/C19H20S/c1-2-10-17(18-11-5-3-6-12-18)13-9-16-20-19-14-7-4-8-15-19/h2-9,11-15,17H,1,10,16H2 |
InChIキー |
PGDJFJGSKNDPLE-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C=CCSC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)


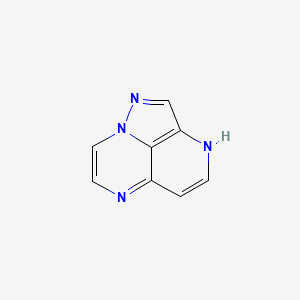
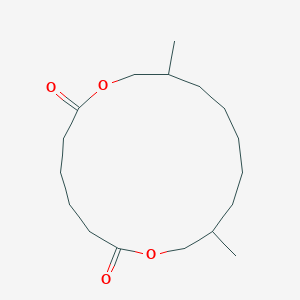
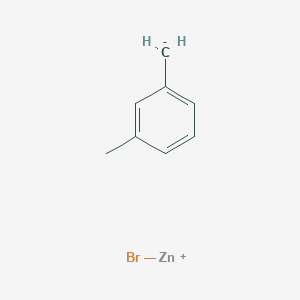

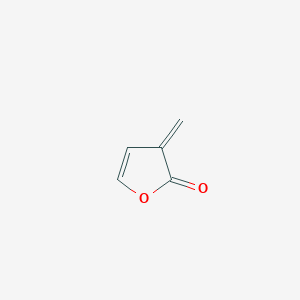
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)

